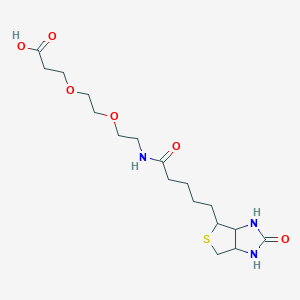
MFCD19690869
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD19690869 is an organic compound with the molecular formula C20H26O3Si. It is a benzaldehyde derivative, characterized by the presence of benzyloxy and tert-butyldimethylsilanyloxy groups attached to the benzene ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD19690869 typically involves the protection of hydroxyl groups and subsequent functionalization of the benzene ring. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD19690869 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and tert-butyldimethylsilanyloxy groups can be substituted under specific conditions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide for benzyloxy group introduction, tert-butyldimethylsilyl chloride for silylation.
Major Products
Oxidation: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzoic acid.
Reduction: 4-Benzyloxy-3-(tert-butyldimethylsilanyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituents introduced.
Scientific Research Applications
MFCD19690869 has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of MFCD19690869 depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzaldehyde: Lacks the tert-butyldimethylsilanyloxy group, making it less sterically hindered.
3-(tert-Butyldimethylsilanyloxy)benzaldehyde: Lacks the benzyloxy group, affecting its reactivity and solubility.
4-Hydroxy-3-(tert-butyldimethylsilanyloxy)benzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, altering its chemical properties.
Uniqueness
MFCD19690869 is unique due to the presence of both benzyloxy and tert-butyldimethylsilanyloxy groups, which provide steric protection and influence its reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and other scientific research applications.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-19-13-17(14-21)11-12-18(19)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMPBMNXBEMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

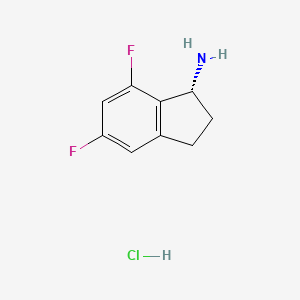

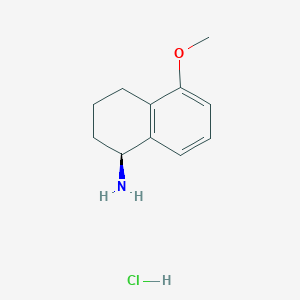

![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)
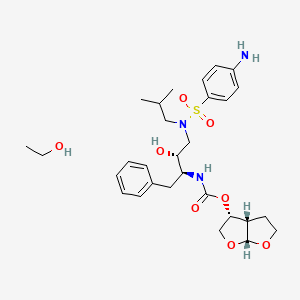
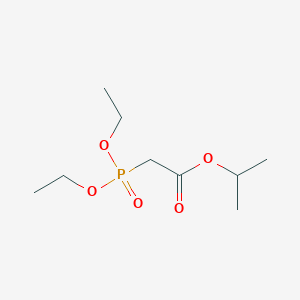
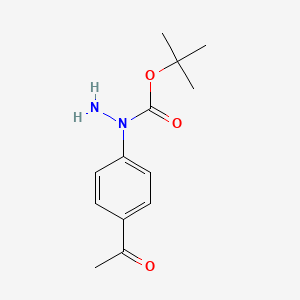
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
